5-(4-tert-Butylphenyl)-5-oxovaleric acid
Description
Structural Elucidation and Characterization of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as 5-(4-tert-butylphenyl)-5-oxopentanoic acid according to current nomenclature standards. The Chemical Abstracts Service registry number 97692-66-5 provides unambiguous identification within chemical databases. Alternative systematic names include 5-[4-(2-Methyl-2-propanyl)phenyl]-5-oxopentanoic acid and Benzenepentanoic acid, 4-(1,1-dimethylethyl)-δ-oxo-, reflecting different approaches to structural description within nomenclature systems.
The molecular formula C₁₅H₂₀O₃ indicates a compound containing fifteen carbon atoms, twenty hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 248.322 atomic mass units. The monoisotopic mass determination reveals a precise value of 248.141244, providing essential data for mass spectrometric identification and characterization. The compound structure incorporates multiple functional groups that contribute to its chemical reactivity and physical properties, including a carboxylic acid group, an aromatic ketone, and a substituted benzene ring bearing a tert-butyl group.
Structural representation through Simplified Molecular Input Line Entry System notation provides the string: CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O, which encodes the complete molecular connectivity. The International Chemical Identifier key AFFDWEJUANCIGY-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. These identification parameters establish unambiguous chemical identity and facilitate accurate communication within the scientific community.
Molecular Topology Analysis
Carboxylic Acid Functionality Spatial Arrangement
The carboxylic acid functionality in this compound occupies a terminal position on the pentanoic acid chain, creating distinct spatial relationships with the aromatic ketone system. The carboxyl group exhibits characteristic planar geometry with the carbon-oxygen double bond length approximately 1.23 Angstroms and the carbon-oxygen single bond length approximately 1.31 Angstroms, based on typical carboxylic acid structural parameters. The acidic hydrogen participates in hydrogen bonding interactions that significantly influence crystal packing and intermolecular association patterns.
The five-carbon aliphatic chain connecting the carboxylic acid to the aromatic ketone adopts extended conformations in the solid state, minimizing steric interactions while maximizing favorable intermolecular contacts. The tetrahedral geometry around each methylene carbon provides conformational flexibility that allows the molecule to adopt various spatial arrangements depending on environmental conditions. The dihedral angles along the aliphatic chain influence the overall molecular shape and determine the relative positioning of the terminal functional groups.
Computational analyses suggest that the carboxylic acid group preferentially adopts orientations that facilitate hydrogen bonding with neighboring molecules or solvent systems. The electron density distribution around the carboxyl functionality creates regions of partial negative charge on the oxygen atoms and partial positive charge on the acidic hydrogen, establishing electrostatic interaction sites that govern intermolecular behavior. These spatial arrangements directly impact the compound's solubility characteristics, crystallization behavior, and chemical reactivity patterns.
tert-Butylphenyl Substituent Conformational Dynamics
The 4-tert-butylphenyl substituent represents a sterically demanding aromatic system that significantly influences the overall molecular topology and conformational preferences of this compound. The tert-butyl group adopts a tetrahedral geometry with three equivalent methyl groups radiating from the central carbon atom, creating a spherical steric envelope that restricts rotational freedom around the carbon-phenyl bond. The bulky nature of this substituent prevents close approach of neighboring molecules in specific directions, thereby influencing crystal packing arrangements and intermolecular interaction patterns.
The aromatic benzene ring maintains planar geometry with carbon-carbon bond lengths of approximately 1.39 Angstroms and internal bond angles of 120 degrees. The tert-butyl substitution at the para position relative to the ketone functionality creates asymmetric electron density distribution within the aromatic system. The electron-donating nature of the tert-butyl group through hyperconjugation effects influences the electronic properties of the benzene ring and affects the electrophilic character of the adjacent carbonyl carbon.
Conformational analysis reveals that rotation around the bond connecting the ketone carbon to the aromatic ring exhibits restricted motion due to partial double bond character arising from resonance interactions. The preferred conformations place the aromatic ring system approximately perpendicular to the plane defined by the ketone and adjacent methylene groups, minimizing steric hindrance while maintaining optimal orbital overlap for conjugation effects. The tert-butyl group orientation relative to the ketone functionality influences both the electronic properties and the spatial accessibility of reactive sites within the molecule.
Crystallographic Characterization
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction represents the definitive method for determining the precise three-dimensional arrangement of atoms within crystalline this compound. The technique involves mounting a suitable crystal specimen in an intense beam of monochromatic X-rays and measuring the angles and intensities of diffracted rays to construct a detailed electron density map. The crystalline lattice of this compound would be expected to exhibit specific symmetry characteristics determined by the molecular shape and intermolecular interaction patterns.
The data collection process requires crystals of sufficient size, typically larger than 0.1 millimeters in all dimensions, with regular internal structure free from significant defects such as twinning or mosaic spread. The mounting procedure involves securing the crystal specimen on a goniometer system that provides precise rotational control during data acquisition. Temperature control during measurements, often involving cryogenic cooling to liquid nitrogen temperatures, reduces thermal motion effects and minimizes radiation damage to the crystal structure.
Systematic data collection involves rotating the crystal through multiple orientations while recording diffraction patterns at each position. The resulting dataset contains thousands of individual reflections that collectively define the three-dimensional structure. Processing these data through indexing procedures determines the unit cell dimensions and space group symmetry, while integration and scaling operations convert the measured intensities into structure factor amplitudes suitable for structure determination calculations. The quality of the structural model depends critically on the completeness and accuracy of the diffraction data, with reliability indices providing quantitative measures of agreement between observed and calculated structure factors.
Hydrogen Bonding Network Analysis
Hydrogen bonding interactions play a crucial role in determining the crystal structure and physical properties of this compound. The carboxylic acid functionality serves as both a hydrogen bond donor through its acidic proton and a hydrogen bond acceptor through its carbonyl oxygen atom, creating opportunities for extensive intermolecular association. Typical carboxylic acid dimers form through paired hydrogen bonds between neighboring molecules, with donor-acceptor distances of approximately 2.6 to 2.8 Angstroms and nearly linear hydrogen bond geometries.
The aromatic ketone functionality provides additional hydrogen bonding acceptor sites through its carbonyl oxygen atom, though these interactions are generally weaker than those involving the carboxylic acid group. The electron density distribution around the ketone oxygen creates favorable sites for hydrogen bond formation with donor groups in neighboring molecules or crystal water molecules. The spatial arrangement of these acceptor sites relative to the bulky tert-butyl substituent influences the accessibility and strength of hydrogen bonding interactions.
Analysis of hydrogen bonding networks reveals that the steric hindrance imposed by the tert-butyl group affects the three-dimensional architecture of the crystal structure by limiting the possible orientations for intermolecular approach. This steric constraint may result in the formation of one-dimensional hydrogen bonded chains or two-dimensional sheets rather than three-dimensional networks, depending on the specific geometric requirements for optimal hydrogen bond formation. The balance between favorable hydrogen bonding interactions and unfavorable steric contacts determines the final crystal structure and influences physical properties such as melting point, solubility, and mechanical characteristics.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)12-9-7-11(8-10-12)13(16)5-4-6-14(17)18/h7-10H,4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDWEJUANCIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373831 | |
| Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97692-66-5 | |
| Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid typically involves the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by subsequent reactions to form the valeric acid moiety. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors and continuous flow systems. These methods are designed to optimize the reaction efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis:
This compound serves as an important building block in organic chemistry. It is utilized to synthesize more complex molecules, which can lead to the development of new materials or pharmaceuticals. The presence of the tert-butyl group enhances its stability and solubility, making it suitable for various synthetic pathways.
Reactivity:
The compound can undergo multiple chemical reactions, including:
- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of different derivatives.
- Esterification: Reaction with alcohols can yield esters, which are valuable in both industrial applications and research settings.
Biological Research
Potential Biological Activities:
Research has indicated that 5-(4-tert-Butylphenyl)-5-oxovaleric acid may exhibit various biological activities. Studies focus on its interactions with enzymes and receptors, which could lead to insights into its pharmacological potential.
Case Studies:
- In vitro studies have demonstrated that this compound may inhibit specific cancer cell lines, suggesting potential applications in oncology. For instance, experiments with breast cancer cell lines (MCF-7 and MDA-MB-231) showed varying degrees of growth inhibition when exposed to different concentrations of the compound over time .
Medicinal Chemistry
Therapeutic Potential:
The compound is currently under investigation for its potential as a therapeutic agent. Its structural features may allow it to modulate biological pathways involved in disease processes.
Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, altering their activity and leading to various biological outcomes. This interaction is crucial for understanding its potential therapeutic applications.
Industrial Applications
Material Development:
In the industrial sector, this compound can be employed in the development of new materials, particularly polymers and coatings that require enhanced thermal stability and chemical resistance due to the presence of the tert-butyl group.
Catalytic Applications:
It is also explored as a catalyst in certain chemical reactions, facilitating processes that require specific conditions or reactants.
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Alkyl-Substituted Analogs
- Key Differences: The tert-butyl group enhances steric hindrance and thermal stability, making the compound suitable for high-performance scintillators .
Electronically Modified Analogs
- Key Differences: The methoxy group increases polarity, enhancing solubility in polar solvents like ethanol or water . The fluoro substituent introduces electronegativity, which may shift fluorescence emission wavelengths in optical applications .
Functional Derivatives
Amino-Modified Analogs
- Comparison: The addition of an amino-phenoxy group introduces hydrogen-bonding capability, expanding utility in drug design or coordination chemistry .
Purity and Commercial Availability
Biological Activity
5-(4-tert-Butylphenyl)-5-oxovaleric acid (CAS No. 97692-66-5) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₀O₃, with a molecular weight of approximately 248.32 g/mol. The compound features a tert-butyl group attached to a phenyl ring, alongside a ketone and a carboxylic acid functional group. This unique structure suggests potential interactions with biological systems, making it a candidate for various applications.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial and anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit bacterial growth and modulate inflammatory responses, suggesting that this compound may possess similar activities.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. For example, compounds with carboxylic acid groups often act as enzyme inhibitors or modulators, which could potentially apply to this compound as well.
Case Studies and Experimental Evidence
- In Vitro Studies : Preliminary in vitro studies have demonstrated that derivatives of this compound can influence cell signaling pathways associated with inflammation and cancer cell proliferation. These studies typically involve assays measuring cell viability and the expression of inflammatory markers .
- Synthesis and Derivative Exploration : Various synthetic routes have been explored to produce this compound efficiently. These methods allow for the modification of the compound to enhance its biological activity or selectivity towards specific targets in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | C₁₆H₂₂O₃ | Methyl group addition on the phenyl ring |
| 4-tert-butylbenzoic acid | C₁₁H₁₄O₂ | Contains a benzoic acid structure |
| 3-(4-tert-butylphenyl)-2-propenoic acid | C₁₃H₁₈O₂ | Features an acrylic acid structure |
The structural similarities among these compounds suggest that modifications can lead to variations in biological activity, which is crucial for drug development and therapeutic applications.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-(4-tert-Butylphenyl)-5-oxovaleric acid, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 4-tert-butylbenzene with glutaric anhydride derivatives. Key intermediates include tert-butyl-protected aromatic precursors (e.g., tert-butylbenzene derivatives) and valeric acid analogs. Benzyl or tert-butyl ester protection is often employed to stabilize reactive carboxyl groups during coupling steps . Optimization of reaction conditions (e.g., Lewis acid catalysts like AlCl₃) is critical for yield improvement.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and ketone resonance (δ ~2.5–3.0 ppm for oxovaleric chain).
- IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate structural motifs.
- HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS ensures purity (>95%) and molecular ion verification .
Q. What safety protocols are recommended for handling and disposing of this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Neutralize acidic waste with bicarbonate before disposal. Partner with certified waste management services for incineration or chemical degradation. Document SDS guidelines for spill containment .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound, particularly in controlling byproduct formation?
- Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like temperature (80–120°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (toluene vs. DCM). Response surface methodology (RSM) identifies interactions: higher temperatures reduce esterification byproducts but may degrade the tert-butyl group. DOE software (e.g., Minitab) models optimal conditions .
Q. How should researchers address contradictions in reported reaction mechanisms for the formation of this compound?
- Methodological Answer : Divergent mechanisms (e.g., radical vs. electrophilic pathways) require comparative kinetic studies. Isotopic labeling (e.g., <sup>18</sup>O in glutaric anhydride) traces oxygen incorporation. DFT calculations (Gaussian09) assess transition-state energies to validate competing pathways .
Q. What methodologies are suitable for studying the interaction of this compound with enzymes like lipoxygenase?
- Methodological Answer :
- Enzyme kinetics : Monitor UV-Vis absorbance changes (234 nm for conjugated dienes) to assess inhibition.
- Docking simulations : AutoDock Vina predicts binding affinities at the enzyme’s active site, guided by the compound’s tert-butyl hydrophobicity.
- Metabolic profiling : LC-MS/MS tracks downstream metabolites in cell lysates .
Q. What role does the tert-butyl group play in the material science applications of this compound, and how can this be methodologically assessed?
- Methodological Answer : The tert-butyl group enhances thermal stability in polymers by sterically hindering degradation. Methods include:
- TGA/DSC : Measure decomposition temperatures (>300°C) in copolymer blends.
- XRD : Analyze crystallinity changes in polyesters incorporating the compound.
- Rheometry : Assess viscosity modulation in solvent-cast films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
